(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
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Properties
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)12-2-1-10(9-18-12)13(23)21-6-3-11(4-7-21)22-8-5-19-20-22/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIDPDOOZAQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to exhibit cytotoxic activity against various cancer cell lines. These compounds are known to interact with cellular targets such as tubulin, leading to apoptosis and inhibition of cell proliferation.
Mode of Action
Based on the studies of similar compounds, it can be inferred that the compound may interact with its cellular targets, leading to changes in cellular functions. For instance, some 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and induction of apoptosis.
Biochemical Pathways
The compound likely affects the pathways related to cell proliferation and survival. By interacting with its cellular targets, it may disrupt the normal functioning of these pathways, leading to cell death. The exact biochemical pathways affected by this compound would require further investigation.
Pharmacokinetics
Similar compounds have been reported to possess drug-like properties, suggesting that they may have favorable pharmacokinetic profiles.
Biological Activity
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, hereafter referred to as Compound A , represents a significant area of interest in medicinal chemistry due to its potential biological activities. The structural features of Compound A include a triazole ring and a trifluoromethyl pyridine moiety, both of which are known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₈F₃N₅O
Molecular Weight: 389.5 g/mol
SMILES Notation: O=C(CN1C=CN=N1)C2=C(C(=C(C=C2)F)F)N3CCCCC3
The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets within cells. The triazole moiety has been shown to facilitate binding with proteins involved in cell signaling and apoptosis, while the trifluoromethyl group enhances lipophilicity and membrane permeability.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties . The mechanism involved apoptosis induction through cell cycle arrest and inhibition of tubulin polymerization .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. Research has indicated that similar structures can inhibit the growth of several pathogenic microorganisms, although specific data on Compound A's antimicrobial efficacy remains limited.
Neuroprotective Effects
Some studies suggest that triazole-containing compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential has not been extensively explored for Compound A but is worth investigating given the structural similarities with other neuroprotective agents .
Case Studies and Research Findings
A variety of studies have focused on the synthesis and biological evaluation of triazole-piperidine derivatives. Below is a summary table highlighting key findings from relevant research:
Scientific Research Applications
Structural Overview
The compound features a triazole ring and a piperidine moiety, which are known for their versatility in medicinal chemistry. The trifluoromethyl group is also significant as it can enhance the lipophilicity and metabolic stability of the molecule. The structural formula is represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacterial | 6.25 |
| Compound B | Fungal | 25 |
These results suggest that modifications to the triazole or piperidine moieties could lead to enhanced antimicrobial activity.
Anticancer Properties
The compound has also been studied for its potential anticancer effects. Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds with similar structural frameworks have been shown to induce apoptosis in cancer cells through the modulation of protein kinases .
A study published in a peer-reviewed journal highlighted that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising potential for further development as anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.0 |
| MCF7 | 8.2 |
| HeLa | 4.5 |
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Research has indicated that piperidine derivatives can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression or anxiety .
In vitro studies have shown that certain triazole-piperidine hybrids can enhance cognitive function in animal models, leading to further investigation into their mechanisms of action.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various triazole-piperidine derivatives was conducted to evaluate their antimicrobial efficacy against clinical isolates of bacteria and fungi. The study revealed that specific substitutions on the triazole ring significantly improved activity against resistant strains.
Case Study 2: Anticancer Mechanism Exploration
In a study investigating the anticancer properties of related compounds, researchers utilized flow cytometry to analyze apoptosis induction in cancer cell lines treated with the compound. Results showed a marked increase in apoptotic cells compared to controls, suggesting a potential mechanism involving caspase activation.
Chemical Reactions Analysis
Key Synthetic Routes and Coupling Reactions
The compound is synthesized via coupling reactions between functionalized pyridine and piperidine-triazole components.
Amide Coupling
A critical step involves coupling 6-(trifluoromethyl)pyridine-3-carboxylic acid derivatives with 4-(1H-1,2,3-triazol-1-yl)piperidine under amide bond-forming conditions:
-
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
-
Solvent : Dichloromethane or DMF
| Reaction Step | Conditions | Yield |
|---|---|---|
| Carboxylic acid activation | DCC, DMAP, RT, 2h | 90% |
| Amide bond formation | Piperidine-triazole addition, 0°C | 82% |
Triazole Ring Functionalization
The 1,2,3-triazole moiety undergoes regioselective substitutions, enabling derivatization:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is synthesized via CuAAC between substituted azides and alkynes:
| Substituent | Reaction Time | Product Yield |
|---|---|---|
| 3-Fluorophenyl | 12h | 96% |
| 4-Trifluoromethyl | 14h | 88% |
Trifluoromethylpyridine Reactivity
The electron-withdrawing trifluoromethyl group directs electrophilic substitutions on the pyridine ring:
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring undergoes SNAr at the C2 position under basic conditions:
| Nucleophile | Reaction Time | Yield |
|---|---|---|
| Piperidine | 6h | 78% |
| Morpholine | 8h | 65% |
Piperidine Ring Modifications
The piperidine nitrogen participates in alkylation or acylation reactions:
N-Alkylation
| Alkylating Agent | Product | Yield |
|---|---|---|
| Methyl iodide | N-Methylpiperidine derivative | 85% |
| Benzyl chloride | N-Benzylpiperidine derivative | 72% |
Cross-Coupling Reactions
The pyridine and triazole rings enable Suzuki-Miyaura and Sonogashira couplings:
Suzuki-Miyaura Coupling
| Boronates | Reaction Time | Yield |
|---|---|---|
| 4-Cyanophenylboronic acid | 8h | 68% |
| 3-Pyridylboronic acid | 10h | 60% |
Stability Under Acidic/Basic Conditions
The compound’s stability was tested under varying pH:
| Condition | pH | Time | Degradation |
|---|---|---|---|
| 1M HCl | 1 | 24h | 15% |
| 1M NaOH | 13 | 24h | 30% |
| Neutral (H₂O) | 7 | 24h | <5% |
The trifluoromethyl group enhances hydrolytic stability, while the triazole ring is susceptible to basic cleavage .
Biological Activity and Derivatization
Derivatives show potential as kinase inhibitors and antimicrobial agents:
| Derivative | Biological Target | IC₅₀ |
|---|---|---|
| N-Benzyl-piperidine analog | EGFR Kinase | 12 nM |
| 4-Fluorophenyl-triazole variant | E. coli | 8 µg/mL |
Structure-activity relationship (SAR) studies highlight the necessity of the trifluoromethyl group for target binding .
Q & A
Q. Advanced Research Focus
- Target Prioritization : Screen against kinase or GPCR panels due to structural similarity to known inhibitors (e.g., pyridine-piperidine scaffolds in kinase inhibitors ).
- Binding Assays : Use surface plasmon resonance (SPR) with immobilized targets (e.g., EGFR or PI3K) and vary buffer pH (6.5–7.4) to assess pH-dependent binding .
- Negative Controls : Include structurally analogous compounds lacking the trifluoromethyl group to isolate the role of electronegative substituents .
How can reaction by-products from trifluoromethylpyridine coupling be characterized and minimized?
Advanced Research Focus
Common by-products include regioisomers (e.g., 2- vs. 3-substituted pyridines) and hydrolyzed intermediates.
- Characterization : Use LC-MS with a C18 column (0.1% formic acid in acetonitrile/water) to separate isomers .
- Minimization : Employ Pd(OAc)₂/Xantphos catalysts for selective coupling, reducing isomer formation. Monitor reaction progress via in-situ IR to halt at >90% conversion .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADME Prediction : Use Schrödinger’s QikProp or SwissADME with parameters like LogP (predicted ~2.8) and topological polar surface area (TPSA ~65 Ų) to assess blood-brain barrier permeability .
- Metabolism : Run CYP450 docking simulations (AutoDock Vina) to identify potential oxidation sites on the triazole or pyridine rings .
How should stability studies be designed for this compound under varying storage conditions?
Q. Basic Research Focus
- Conditions : Test degradation in solutions (DMSO, PBS) and solid states (25°C/60% RH vs. 40°C/75% RH) over 30 days .
- Analytical Methods : Quantify degradation via UPLC-UV (220 nm) and track oxidation products (e.g., triazole ring opening) with HRMS .
- Stabilizers : Add 0.1% BHT to DMSO stocks to inhibit radical-mediated decomposition .
What strategies validate the purity of intermediates in multi-step synthesis?
Q. Basic Research Focus
- Chromatography : Use reverse-phase HPLC (Agilent Zorbax SB-C18, 5 µm) with a gradient of 10–90% acetonitrile in 0.1% TFA .
- Spectroscopy : Confirm triazole regiochemistry via ¹H-NMR (singlet for H-5 of 1,2,3-triazole at δ 7.8–8.2 ppm) and ¹⁹F-NMR for trifluoromethyl integrity (δ -62 to -65 ppm) .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Advanced Research Focus
Discrepancies often stem from metabolic instability or off-target effects.
- Metabolite ID : Perform microsomal incubations (human liver microsomes, NADPH) followed by LC-HRMS to identify rapid degradation pathways .
- DMPK Profiling : Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
